molecular formula C10H16N2O B13535711 1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine CAS No. 1393585-34-6

1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine

Cat. No.: B13535711
CAS No.: 1393585-34-6
M. Wt: 180.25 g/mol
InChI Key: HATLUGBZPMXUFD-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine is a chemical compound with the molecular formula C10H16N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine typically involves the reaction of 6-methoxypyridine with appropriate amine derivatives. One common method is the condensation reaction between 6-methoxypyridine-2-carbaldehyde and 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with sodium hydroxide as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.

    Reduction: Formation of 1-(6-methoxypiperidin-2-YL)-2-methylpropan-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridin-2-yl)methanamine
  • 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-amine

Uniqueness

1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific structural features, such as the combination of a methoxy group and a pyridine ring with a methylpropan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1393585-34-6

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H16N2O/c1-10(2,11)7-8-5-4-6-9(12-8)13-3/h4-6H,7,11H2,1-3H3

InChI Key

HATLUGBZPMXUFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CC=C1)OC)N

Origin of Product

United States

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